

# SR9011 Hydrochloride: A Technical Guide to its Anti-Inflammatory Properties

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## Compound of Interest

Compound Name: SR9011 hydrochloride

Cat. No.: B3049455

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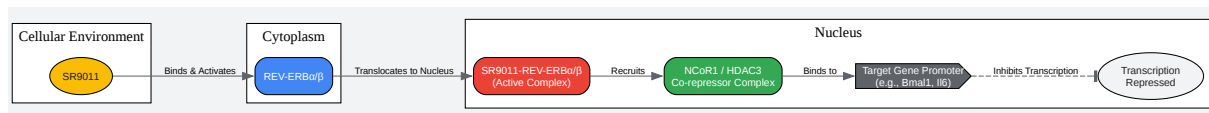
## Abstract

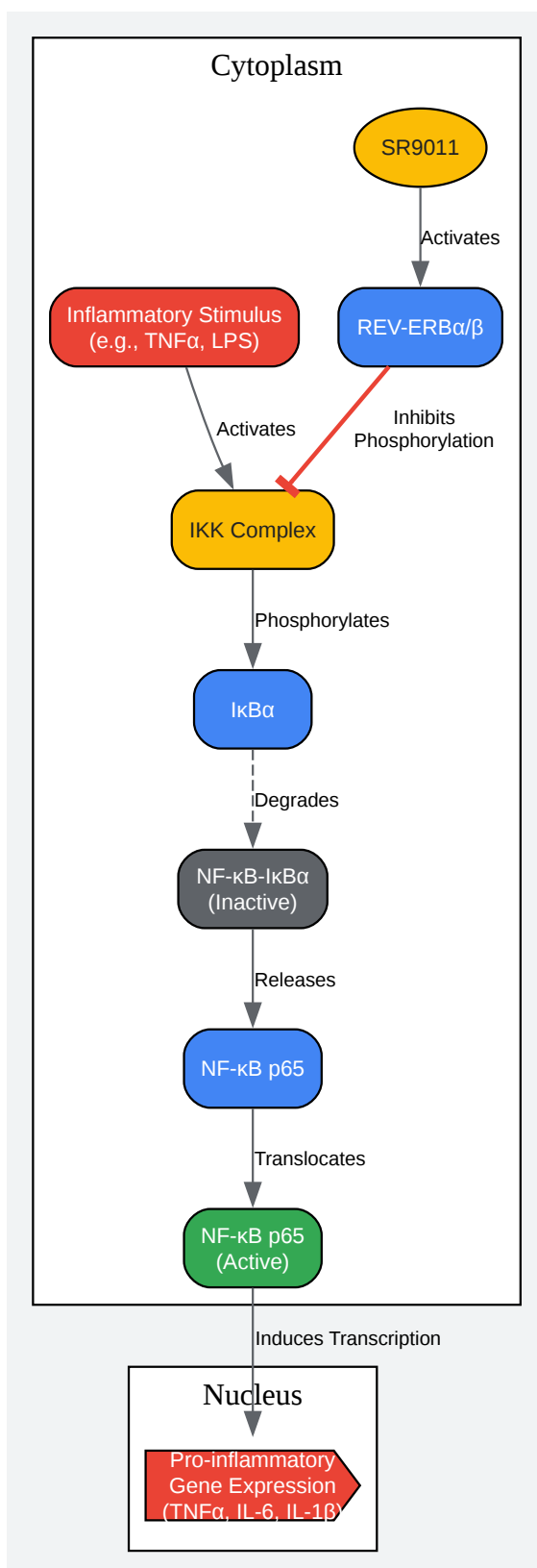
**SR9011 hydrochloride** is a synthetic agonist of the nuclear receptors REV-ERB $\alpha$  and REV-ERB $\beta$ , which are critical components of the core circadian clock machinery.[1] Beyond its role in regulating circadian rhythm and metabolism, SR9011 has demonstrated potent anti-inflammatory properties across a range of preclinical models.[2][3] This technical guide provides an in-depth review of the molecular mechanisms, key signaling pathways, and experimental evidence supporting the anti-inflammatory effects of SR9011. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development. This document summarizes quantitative data, details relevant experimental protocols, and visualizes complex pathways to facilitate a thorough understanding of SR9011's therapeutic potential in inflammatory diseases.

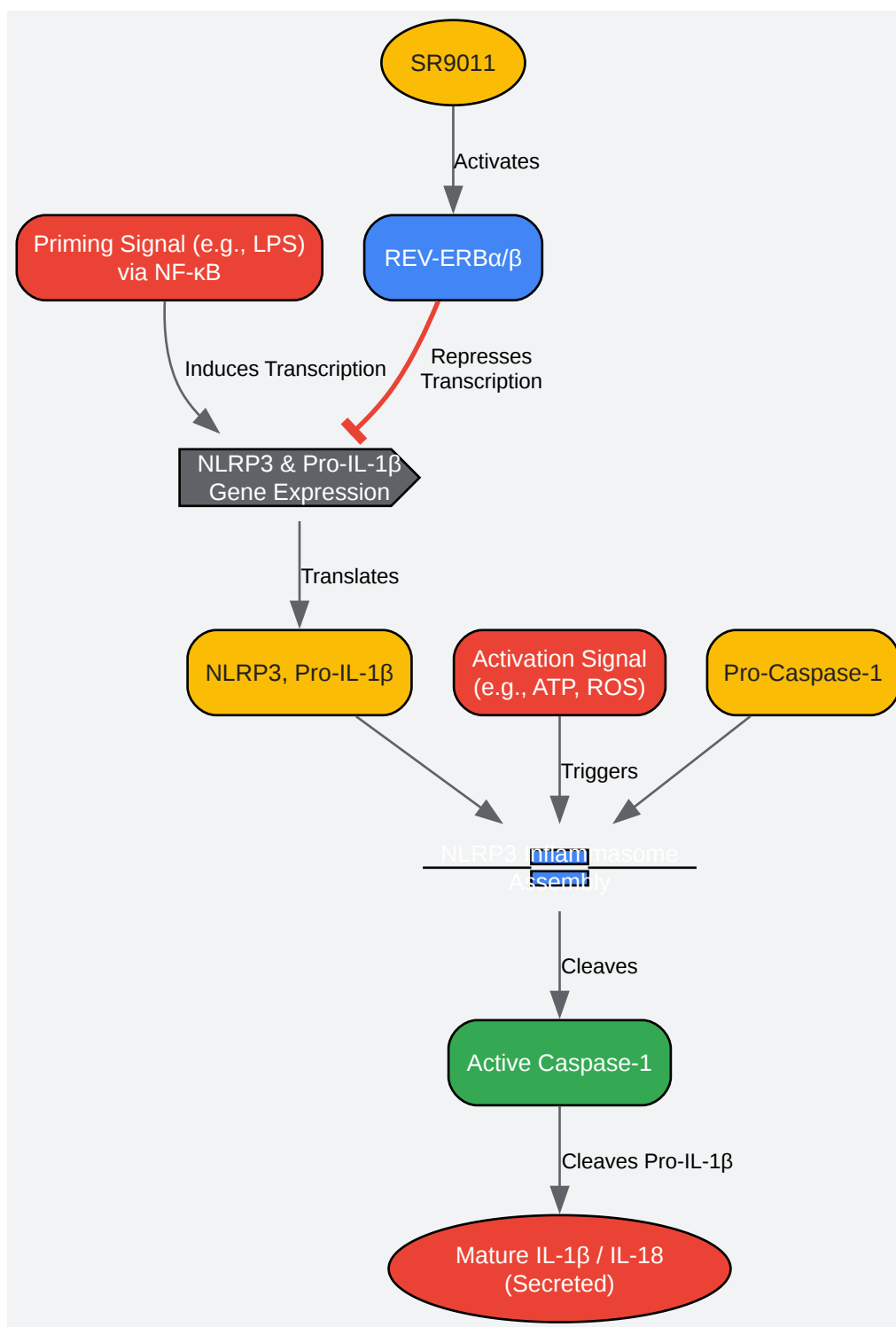
## Core Mechanism of Action: REV-ERB Agonism

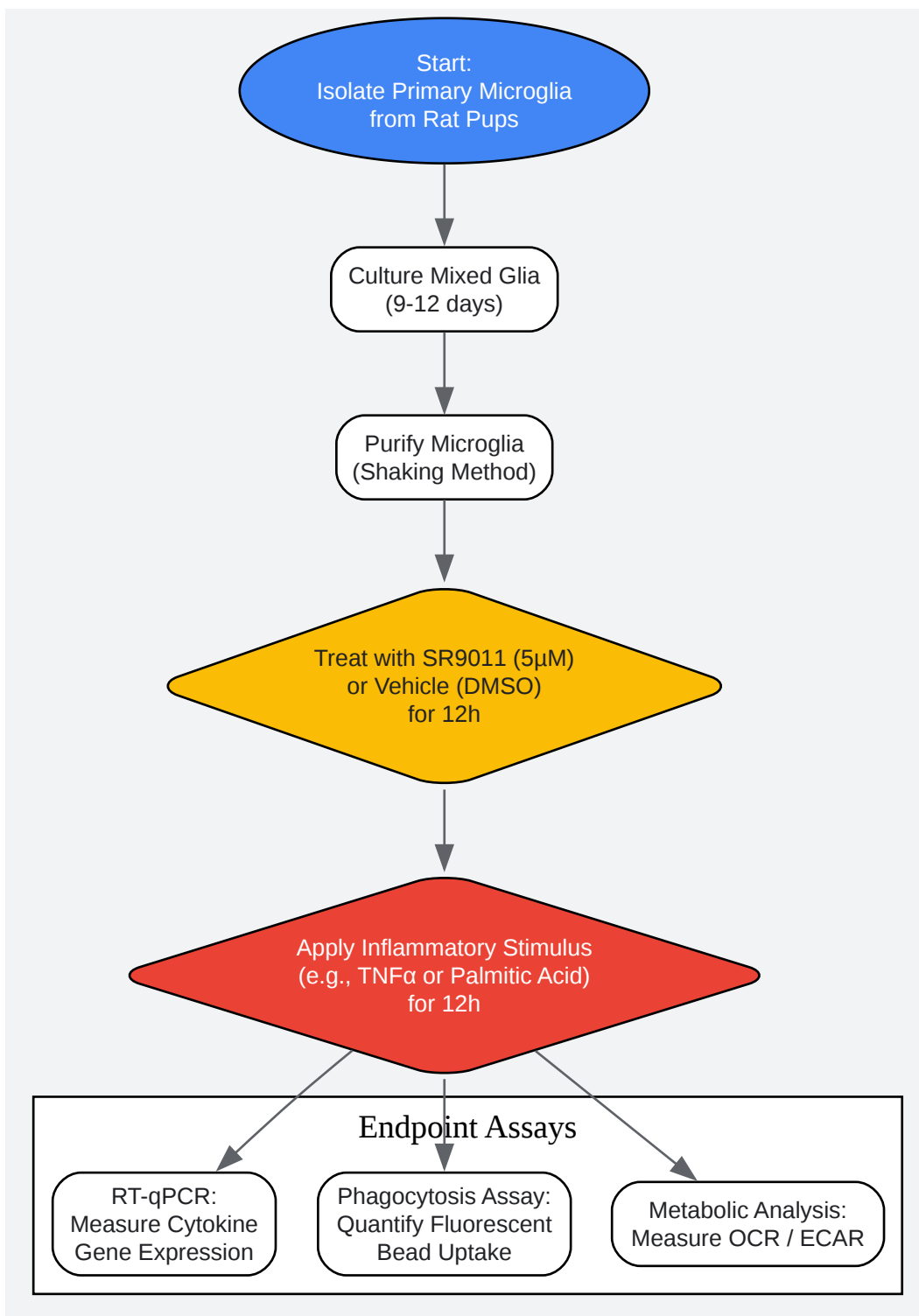
SR9011 functions as a potent agonist of REV-ERB $\alpha$  and REV-ERB $\beta$  (Nuclear Receptor Subfamily 1 Group D Member 1 and 2).[4] These nuclear receptors are ligand-dependent transcription factors that play a pivotal role in the negative feedback loop of the molecular clock.[1] Unlike many nuclear receptors, REV-ERBs lack the necessary domain to recruit co-activators and therefore function exclusively as transcriptional repressors.[1]

Upon binding of an agonist like SR9011, REV-ERB undergoes a conformational change that facilitates the recruitment of a co-repressor complex, primarily involving Nuclear Receptor Corepressor 1 (NCoR1) and Histone Deacetylase 3 (HDAC3).[1] This complex then binds to REV-ERB response elements in the promoter regions of target genes, leading to chromatin condensation and the repression of gene transcription.[1] Key targets include core clock genes like Bmal1 and a wide array of genes involved in metabolism and inflammation.[5][6]









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## References

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- To cite this document: BenchChem. [SR9011 Hydrochloride: A Technical Guide to its Anti-Inflammatory Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3049455#sr9011-hydrochloride-anti-inflammatory-properties]

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